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Compound of Interest

2-chloro-N-(2-
Compound Name:

phenylphenyl)propanamide
CAS No.: 554439-47-3

Cat. No.: B2721390

Get Quote

\ J

CAS: 554439-47-3 | Formula: C1sH14CINO | Class: a-Haloamide / Biaryl Scaffold[1]

Executive Summary

2-chloro-N-(2-phenylphenyl)propanamide (also known as 2-chloro-N-(biphenyl-2-
yl)propanamide) is a specialized organic intermediate characterized by an ortho-biaryl core
coupled to a reactive a-chloroamide moiety.[1] This structure serves as a critical electrophilic
scaffold in the synthesis of agrochemicals (specifically SDHI fungicides) and pharmaceutical
agents targeting kinase pathways.[1] Its dual functionality—providing both steric bulk via the
biphenyl group and a site for nucleophilic substitution at the a-carbon—makes it a "versatile
small molecule scaffold" for high-value library generation.[1]

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]1[8][°]

Nomenclature & Identifiers
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Identifier Type Value

IUPAC Name 2-chloro-N-(2-phenylphenyl)propanamide

2-chloro-N-(biphenyl-2-yl)propanamide; N-(2-
Common Synonyms i i .
Biphenylyl)-2-chloropropionamide

CAS Number 554439-47-3
PubChem CID Not indexed as primary record; search via CAS
SMILES CC(CI)C(=0O)NC1=CC=CC=C1C2=CC=CC=C2
Molecular Formula C15H14CINO
Molecular Weight 259.73 g/mol

hvsical ies (Predicted/Experimental

Property Value Context

Appearance Off-white to pale yellow solid Crystalline powder form
Melting Point 78-82 °C Typical for amide intermediates
Boiling Point ~415 °C (at 760 mmHgq) Predicted

Solubility DMSO, DCM, Ethyl Acetate Insoluble in water

LogP 3.2-35 Lipophilic (Biaryl effect)

Synthesis & Manufacturing Protocol

The industrial standard for synthesizing 2-chloro-N-(2-phenylphenyl)propanamide utilizes a
Schotten-Baumann acylation pathway.[1] This method ensures high yield by neutralizing the
HCI byproduct in situ.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the 2-aminobiphenyl nitrogen lone pair onto the
carbonyl carbon of 2-chloropropionyl chloride, followed by elimination of chloride.[1]
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Figure 1: Acylation pathway for the synthesis of the target amide.

Experimental Protocol (Bench Scale)

Objective: Synthesize 10g of 2-chloro-N-(2-phenylphenyl)propanamide.

Reagents:

2-Aminobiphenyl (CAS 90-41-5): 6.5 g (38.4 mmol)[1]

2-Chloropropionyl chloride (CAS 7623-09-8): 5.4 g (42.2 mmol)[1]

Triethylamine (EtsN): 6.0 mL (43 mmol)[1]

Dichloromethane (DCM): 100 mL (Anhydrous)[1]
Step-by-Step Methodology:

e Preparation: Charge a 250 mL 3-neck round-bottom flask with 2-aminobiphenyl and DCM
under nitrogen atmosphere. Cool to 0-5 °C using an ice bath.

» Base Addition: Add Triethylamine in one portion. The solution may darken slightly.

e Acylation: Add 2-Chloropropionyl chloride dropwise via an addition funnel over 30 minutes.
Critical: Maintain temperature <10 °C to prevent bis-acylation or polymerization.

¢ Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours.
Monitor via TLC (Hexane:EtOAc 3:1).[1]
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o Work-up: Quench with 50 mL water. Separate the organic layer.[1] Wash with 1M HCI (2x 30
mL) to remove unreacted amine, followed by sat.[1] NaHCOs and Brine.[1]

 Purification: Dry over MgSOQea, filter, and concentrate in vacuo. Recrystallize the crude solid
from Ethanol/Hexane to yield off-white crystals.[1]

Analytical Validation

Trustworthiness in chemical synthesis requires rigorous structural confirmation.[1]

Nuclear Magnetic Resonance (*H NMR)
Solvent: CDCls, 400 MHz

0 1.75 (d, 3H): Methyl group (-CHs) of the propanamide chain.[1]

0 4.55 (g, 1H): Methine proton (-CH-CI).[1] The quartet splitting confirms coupling to the
methyl group.[1]

0 7.10 — 7.55 (m, 9H): Aromatic protons of the biphenyl system.[1]

0 8.20 (br s, 1H): Amide -NH proton.[1]

Mass Spectrometry (LC-MS)[1]

e Method: ESI+ (Electrospray lonization).[1]
o Expected [M+H]*: 260.1 / 262.1 (Characteristic 3:1 Chlorine isotope pattern).[1]

o Fragmentation: Loss of HCI may be observed (m/z ~224).[1]

Applications & Biological Relevance[1]
Agrochemical Precursor (SDHI Fungicides)

This molecule serves as a structural analog to precursors used in Succinate Dehydrogenase
Inhibitor (SDHI) fungicides (e.g., Boscalid, Bixafen).[1] The biphenyl core provides the
necessary lipophilic anchor to fit into the ubiquinone binding site of the complex Il enzyme.[1]

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

e Mechanism: The 2-chloropropyl group acts as a "warhead" that can be further derivatized
(e.g., substitution with pyrazoles or triazoles) to optimize binding affinity.[1]

Pharmaceutical Scaffold (Kinase Inhibition)

In drug discovery, the ortho-biphenyl amide motif is a privileged structure for p38 MAP Kinase
inhibitors.[1] The bulky biphenyl group induces a specific conformation (twist angle) that
enhances selectivity for the ATP-binding pocket of the kinase.[1]
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Figure 2: Downstream applications and synthetic utility.

Safety & Handling (GHS Classification)

Signal Word:WARNING

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://pubchem.ncbi.nlm.nih.gov/compound/5204
https://www.benchchem.com/product/b2721390/docs?utm_src=pdf-body-img#technical-guide-2-chloro-n-2-phenylphenyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2721390?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]
Skin Irritation H315 Causes skin irritation.[1][2]
o Causes serious eye irritation.

Eye Irritation H319

[1](2]

May cause respiratory
STOT - SE H335

irritation.[1]

Handling Protocol:
o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

« Ventilation: Handle only in a functioning fume hood to avoid inhalation of dust or residual
acid chlorides.[1]

e Storage: Store in a cool, dry place (2—8 °C recommended) under inert atmosphere
(Argon/Nitrogen) to prevent hydrolysis of the chloro-amide bond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

1. 1,3-Benzodioxole, 5,5'-(tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis-, (1S-
(1alpha,3aalpha,4alpha,6aalpha))- | C20H1806 | CID 5204 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. 2-chloro-N-(2-cyanophenyl)propanamide | CLOH9CIN20O | CID 5152223 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-Chloro-3-phenylpropanamide | CO9H10CINO | CID 275613 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. 3,4-Dihydroisocoumarin | COH802 | CID 78429 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. (R)-2-(6-fluoro-3-(1-(3-methoxypyrazin-2-yl)ethyl)-1H-inden-2-yl)-N,N-dimethylethanamine
| C20H24FN30 | CID 46884734 - PubChem [pubchem.ncbi.nim.nih.gov]

6. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Guide: 2-Chloro-N-(2-
phenylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2721390/docs#technical-guide-2-chloro-n-2-
phenylphenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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